molecular formula C10H8O3S B2900639 4-oxothiochromane-2-carboxylic acid CAS No. 226924-15-8

4-oxothiochromane-2-carboxylic acid

Cat. No.: B2900639
CAS No.: 226924-15-8
M. Wt: 208.23
InChI Key: ITXRPSNBXBYVSS-UHFFFAOYSA-N
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Description

4-oxothiochromane-2-carboxylic acid is an organic compound with the molecular formula C10H8O3S It is a derivative of thiochroman, characterized by the presence of a carboxylic acid group and a ketone group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxothiochromane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation to introduce the ketone group at the 4th position. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-oxothiochromane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Esters or amides are typical products of substitution reactions.

Scientific Research Applications

4-oxothiochromane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-oxothiochromane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Comparison with Similar Compounds

  • 4-oxothiochromane-2-carboxylic acid
  • 4-Oxo-2,3-dihydrothiochromene-2-carboxylic acid
  • 4-Oxo-2H,3H-benzo[e]thiane-2-carboxylic acid

Comparison: this compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-oxo-2,3-dihydrothiochromene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,9H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXRPSNBXBYVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2C1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Crude 3-phenylsulfanyl-dihydro-furan-2,5-dione (20 g, 91 mmol) was dissolved in CH2Cl2 (30 ml) and cooled to 0° C. Aluminum chloride (18.16 g, 136 mmol) was added and the mixture was stirred at room temperature for 1.5 hr. The reaction mixture was diluted with CH2Cl2 (1000 ml) and poured into ice-cooled conc HCl (1000 ml). The phases were separated and the aqueous phase was extracted with CH2Cl2(×3). The combined organic phases were washed with water, dried (MgSO4) and evaporated to a brown solid. The solid was triturated with Et2O to give 8.98 g of 4-oxo-thiochroman-2-carboxylic acid as a pale brown solid. 1H NMR (DMSO) δ 7.96 (1H, dd), 7.20-7.60 (3H, m), 4.40 (1H, dd), 3.20-3.33 (2H, m).
Name
3-phenylsulfanyl-dihydro-furan-2,5-dione
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
18.16 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

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